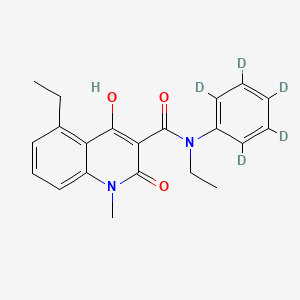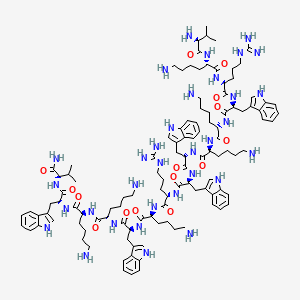
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 is a peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities, including antimicrobial properties. The sequence contains multiple tryptophan (Trp) and lysine (Lys) residues, which are known to play significant roles in the peptide’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 can undergo various chemical reactions, including:
Oxidation: Tryptophan residues can be oxidized to form kynurenine.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Formation of oxidized tryptophan derivatives.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2: has several scientific research applications:
Chemistry: Studying peptide synthesis and structure-activity relationships.
Biology: Investigating antimicrobial properties and interactions with biological membranes.
Medicine: Potential therapeutic applications as antimicrobial agents or drug delivery systems.
Industry: Use in developing new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2 involves its interaction with microbial membranes. The positively charged lysine residues facilitate binding to negatively charged bacterial membranes, while the tryptophan residues insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This peptide may also interact with specific molecular targets, such as membrane proteins, to exert its antimicrobial effects.
Comparison with Similar Compounds
H-Val-Lys-Arg-Trp-Lys-Lys-Trp-Trp-Arg-Lys-Trp-Lys-Lys-Trp-Val-NH2: can be compared with other antimicrobial peptides, such as:
Magainins: Amphipathic peptides with broad-spectrum antimicrobial activity.
Defensins: Small cysteine-rich peptides involved in the innate immune response.
Cecropins: Linear peptides with potent antibacterial properties.
The uniqueness of This compound lies in its specific amino acid sequence, which may confer distinct structural and functional properties compared to other antimicrobial peptides.
Properties
Molecular Formula |
C113H167N33O15 |
|---|---|
Molecular Weight |
2227.7 g/mol |
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C113H167N33O15/c1-65(2)95(120)111(161)140-87(44-20-26-52-119)100(150)136-89(46-28-54-127-113(124)125)105(155)142-91(56-68-61-129-78-35-11-6-30-73(68)78)107(157)138-82(39-15-21-47-114)98(148)133-84(41-17-23-49-116)103(153)143-93(58-70-63-131-80-37-13-8-32-75(70)80)109(159)145-92(57-69-62-130-79-36-12-7-31-74(69)79)108(158)139-88(45-27-53-126-112(122)123)101(151)135-85(42-18-24-50-117)102(152)141-90(55-67-60-128-77-34-10-5-29-72(67)77)106(156)137-83(40-16-22-48-115)99(149)134-86(43-19-25-51-118)104(154)144-94(110(160)146-96(66(3)4)97(121)147)59-71-64-132-81-38-14-9-33-76(71)81/h5-14,29-38,60-66,82-96,128-132H,15-28,39-59,114-120H2,1-4H3,(H2,121,147)(H,133,148)(H,134,149)(H,135,151)(H,136,150)(H,137,156)(H,138,157)(H,139,158)(H,140,161)(H,141,152)(H,142,155)(H,143,153)(H,144,154)(H,145,159)(H,146,160)(H4,122,123,126)(H4,124,125,127)/t82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |
InChI Key |
AEGLGCLRXLHQRT-YZCAGTBWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



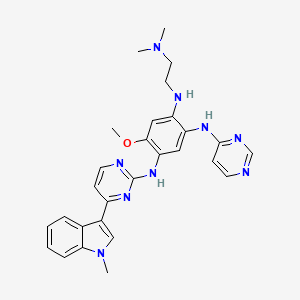
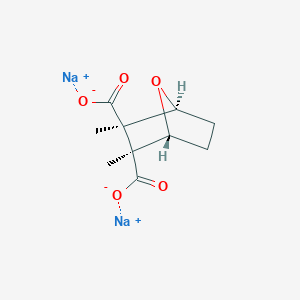
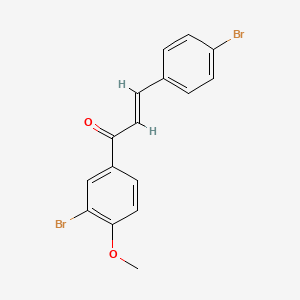



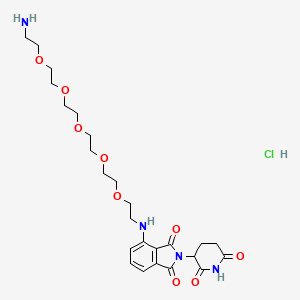

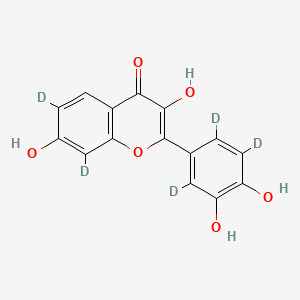
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)


